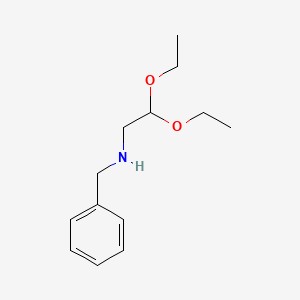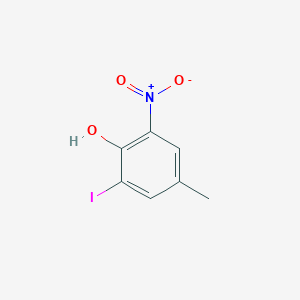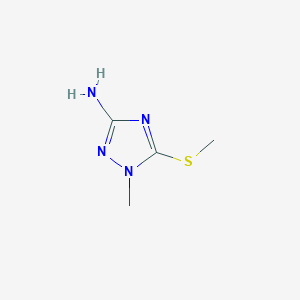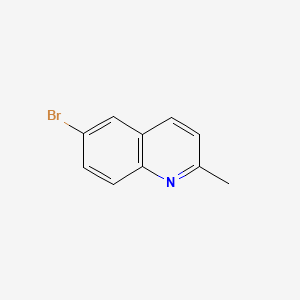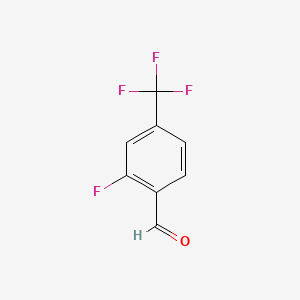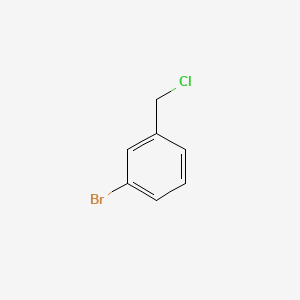
2-クロロエチルイソプロピルスルフィド
説明
It is a colorless to yellowish liquid with a pungent odor and is commonly used in chemical warfare agents. The compound has a molecular weight of 138.66 g/mol and is primarily used in scientific experiments as a reagent or precursor.
科学的研究の応用
Sulfide, 2-chloroethyl isopropyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential effects on biological systems and its use as a model compound for chemical warfare agents.
Medicine: Investigated for its potential therapeutic applications and as a tool for studying cellular responses to toxic agents.
Industry: Utilized in the development of sensors for detecting toxic gases and in the synthesis of specialty chemicals
作用機序
Target of Action
Sulfide, 2-chloroethyl isopropyl, also known as 2-[(2-chloroethyl)thio]propane, is primarily used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-CEES) . It interacts with binary metal oxides like ZnFe2O4, which are widely used for fabricating gas sensors due to their stable chemical structure and abundant oxygen vacancies .
Mode of Action
It is known that 2-chloroethyl ethyl sulfoxide, a related compound, hydrolyses faster than the parent sulfide . This reaction is reported to proceed through intramolecular substitution of chloride by the sulfoxide group oxygen .
Biochemical Pathways
Sulfur compounds play an important role in the global sulfur cycle . In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .
Pharmacokinetics
Its molecular weight is 1246323 , which may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound is used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-cees) .
Action Environment
The action of Sulfide, 2-chloroethyl isopropyl can be influenced by environmental factors. For instance, its storage conditions require a low-temperature, well-ventilated, and dry environment . Furthermore, its boiling point is 156.07℃, and its density is 1.039 g/cm³ , which may affect its stability and efficacy under different environmental conditions.
生化学分析
Biochemical Properties
Sulfide, 2-chloroethyl isopropyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione (GSH), where it forms conjugates that can be detected by LC-MS analysis . This interaction is crucial as it helps in reducing oxidative stress and oxidative DNA damage. Additionally, Sulfide, 2-chloroethyl isopropyl can cause phosphorylation of H2A.X and p53, indicating its role in DNA damage response .
Cellular Effects
Sulfide, 2-chloroethyl isopropyl has notable effects on various types of cells and cellular processes. It induces DNA damage in skin epidermal cells and fibroblasts, leading to the phosphorylation and accumulation of p53 . This compound also increases oxidative stress by elevating levels of reactive oxygen species (ROS) and 8-hydroxydeoxyguanosine . These changes can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of Sulfide, 2-chloroethyl isopropyl involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It forms conjugates with glutathione, which helps in mitigating oxidative stress . The compound also causes direct and oxidative DNA damage, which is evident from the phosphorylation of H2A.X and p53 . These molecular interactions highlight the compound’s role in cellular stress responses and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfide, 2-chloroethyl isopropyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the DNA-damaging effects of Sulfide, 2-chloroethyl isopropyl are sustained for up to 24 hours . Additionally, the formation of glutathione conjugates suggests that the compound undergoes metabolic processing over time .
Dosage Effects in Animal Models
The effects of Sulfide, 2-chloroethyl isopropyl vary with different dosages in animal models. High doses of the compound can cause significant oxidative stress and DNA damage, leading to adverse effects such as increased skin bi-fold thickness, epidermal and dermal thickness, and inflammatory responses . These findings indicate that the compound has a dose-dependent impact on cellular and tissue function, with higher doses leading to more severe effects.
Metabolic Pathways
Sulfide, 2-chloroethyl isopropyl is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase, which facilitates the formation of glutathione conjugates . These interactions play a role in detoxification processes and help in mitigating oxidative stress. The compound’s involvement in sulfur metabolism pathways highlights its significance in cellular redox balance and detoxification mechanisms .
Transport and Distribution
The transport and distribution of Sulfide, 2-chloroethyl isopropyl within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
Sulfide, 2-chloroethyl isopropyl exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfide, 2-chloroethyl isopropyl, can be achieved through the Williamson Ether Synthesis. In this method, an alkyl halide (such as 2-chloroethyl) undergoes nucleophilic substitution (SN2) by an alkoxide (such as isopropyl alkoxide) to give the desired sulfide . The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol.
Industrial Production Methods
Industrial production of sulfide, 2-chloroethyl isopropyl, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
Sulfide, 2-chloroethyl isopropyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide (2-CEES): A less toxic analog of mustard gas, used as a simulant in research.
Bis(2-chloroethyl) sulfide (Mustard Gas): A highly toxic chemical warfare agent with similar structural features.
Dimethyl methylphosphonate (DMMP): Another chemical warfare agent simulant with different functional groups but similar applications.
Uniqueness
Sulfide, 2-chloroethyl isopropyl, is unique due to its specific structural features that allow it to be used as a model compound for studying the effects of chemical warfare agents. Its relatively lower toxicity compared to mustard gas makes it a safer alternative for research purposes.
特性
IUPAC Name |
2-(2-chloroethylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOBTZBOWUIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195645 | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-41-7 | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfide, 2-chloroethyl isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





